molecular formula C21H30Cl2N2O4 B2440346 1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217021-88-9

1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2440346
CAS No.: 1217021-88-9
M. Wt: 445.38
InChI Key: OYQBHNMXHXJUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O4 and its molecular weight is 445.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis and chemical structure analysis of compounds related to 1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride are crucial in understanding their potential applications. Wang Xiao-shan (2011) achieved a synthesis yield of over 56.9% for a structurally related compound, confirming its chemical structure through IR, 1HNMR, and MS techniques. This foundational work establishes a method for producing and verifying the structure of such compounds (Wang Xiao-shan, 2011).

Pharmacological Properties

Research by H. Marona et al. (2011) on a series of 1,4-substituted piperazine derivatives, including structures similar to the compound of interest, revealed their affinity toward alpha 1- and alpha 2-adrenoceptors. This study identified compounds with strong antagonistic activity against alpha 1-adrenoceptors, contributing to the understanding of the pharmacological potential of such derivatives (H. Marona et al., 2011).

Antimicrobial Activities

The work by H. Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including a step involving a compound structurally similar to this compound. This research adds to the body of knowledge regarding the potential use of such compounds in combating microbial infections (H. Bektaş et al., 2007).

Antidepressant and Serotonergic Activities

J. Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, including those with functional groups related to the compound , to find new antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporters. These compounds showed high nanomolar affinity for both activities, indicating their potential as antidepressant agents (J. Martínez et al., 2001).

Anticancer Potential

G. Lv et al. (2019) designed and synthesized a heterocyclic compound using a key intermediate structurally similar to this compound. This compound was evaluated against human bone cancer cell lines, demonstrating potential anticancer activity and providing a basis for further research into such compounds as therapeutic agents (G. Lv et al., 2019).

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4.2ClH/c1-25-19-5-3-17(4-6-19)23-13-11-22(12-14-23)15-18(24)16-27-21-9-7-20(26-2)8-10-21;;/h3-10,18,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQBHNMXHXJUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.